molecular formula C19H13BrClN3O5 B10896613 5-bromo-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-methoxybenzohydrazide

5-bromo-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-methoxybenzohydrazide

Cat. No.: B10896613
M. Wt: 478.7 g/mol
InChI Key: ZEGFMSFZHQDUKC-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its bromine, chlorine, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with (E)-1-[5-(4-chloro-3-nitrophenyl)-2-furyl]methanal under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes depending on the site of oxidation.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary based on the nucleophile used, potentially yielding ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: The compound can be used in studies to probe biological pathways.

Medicine

    Drug Development:

    Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

    Material Science: Utilized in the creation of polymers or as a precursor for advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE exerts its effects is largely dependent on its interaction with molecular targets:

    Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their activity.

    Signal Pathways: It can modulate signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the complex furyl and nitrophenyl moieties.

    4-Chloro-3-nitroaniline: Contains the nitro and chloro groups but is structurally simpler.

    Furyl derivatives: Compounds with the furyl group but different substituents.

Uniqueness

5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C19H13BrClN3O5

Molecular Weight

478.7 g/mol

IUPAC Name

5-bromo-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C19H13BrClN3O5/c1-28-18-6-3-12(20)9-14(18)19(25)23-22-10-13-4-7-17(29-13)11-2-5-15(21)16(8-11)24(26)27/h2-10H,1H3,(H,23,25)/b22-10+

InChI Key

ZEGFMSFZHQDUKC-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.